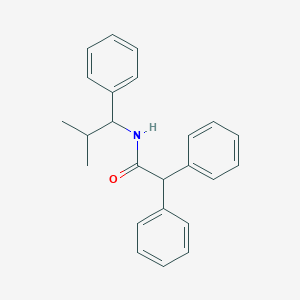
N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide
Vue d'ensemble
Description
N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C24H25NO and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.193614421 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide is a universal alkoxyamine initiator for nitroxide-mediated living radical polymerization (NMP initiator) . It is particularly useful for the synthesis of styrene and acrylate polymers and co-polymers .
Mode of Action
The compound acts as an initiator in nitroxide-mediated living radical polymerization . It interacts with its targets, the monomers, by forming a covalent bond and initiating the polymerization process .
Biochemical Pathways
The compound is involved in the biochemical pathway of polymer synthesis . It initiates the polymerization process, leading to the formation of long-chain polymers . The downstream effects include the creation of materials with specific properties based on the type of monomers used and the conditions of the polymerization process .
Pharmacokinetics
Like other similar compounds, its adme properties and bioavailability would be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .
Result of Action
The result of the action of this compound is the formation of polymers . These polymers can have a wide range of applications, depending on their physical and chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the polymerization process is carried out .
Propriétés
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)23(21-16-10-5-11-17-21)25-24(26)22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,22-23H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWVGSPXXGOSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974780.png)
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3974797.png)
![4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3974814.png)
![N-(5-chloro-2-methylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974819.png)
![N~1~-(1,1-dioxidotetrahydro-3-thienyl)-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974826.png)
![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)
![2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B3974861.png)
![ethyl 6-ethoxy-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3974868.png)
![6-(4-bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3974877.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974882.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3974890.png)
